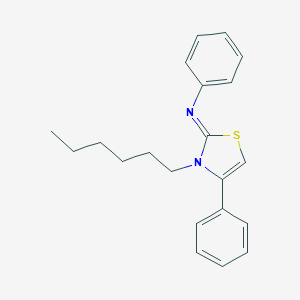![molecular formula C24H26N2O3S B412916 Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate CAS No. 328070-75-3](/img/structure/B412916.png)
Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the naphthalene core, followed by the introduction of the benzoylcarbamothioylamino group and the esterification to form the final product. Common reagents used in these steps include acyl chlorides, amines, and thiourea derivatives. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a benzoyl group, used in flavorings and fragrances.
Methyl 3-ethyl-3-methyl-4H-naphthalene-2-carboxylate: A related naphthalene derivative with different ester and substituent groups.
Benzoylthiourea derivatives: Compounds with similar benzoylcarbamothioylamino groups, used in various chemical and biological applications.
Propiedades
Número CAS |
328070-75-3 |
|---|---|
Fórmula molecular |
C24H26N2O3S |
Peso molecular |
422.5g/mol |
Nombre IUPAC |
ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26N2O3S/c1-4-24(3)15-17-13-9-10-14-18(17)20(19(24)22(28)29-5-2)25-23(30)26-21(27)16-11-7-6-8-12-16/h6-14H,4-5,15H2,1-3H3,(H2,25,26,27,30) |
Clave InChI |
CFIXWUXHXMWTLE-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B412833.png)
![4-[5-(4-Bromophenyl)-2-furyl]-3-buten-2-one](/img/structure/B412838.png)

![ethyl N-{3-oxo-2-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]-2,3-dihydro-1,2,4-triazin-5-yl}glycinate](/img/structure/B412841.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)



![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine](/img/structure/B412847.png)
![N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B412849.png)
![N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B412851.png)
![4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
![2-[(2,4-dimethylphenyl)imino]-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412855.png)
